molecular formula C6H12O7 B1664805 Altronic acid CAS No. 24871-35-0

Altronic acid

Cat. No.: B1664805
CAS No.: 24871-35-0
M. Wt: 196.16 g/mol
InChI Key: RGHNJXZEOKUKBD-AIHAYLRMSA-N
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Description

Altronic acid: is a sugar acid derived from the oxidation of the aldehyde group of an aldose into a carboxyl group. It is a six-carbon compound with the molecular formula C6H12O7 . The compound is known for its role as a metabolite in various biological pathways, particularly in the metabolism of pentose and glucuronate interconversions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Altronic acid can be synthesized through the oxidation of sedoheptulose in an alkaline solution using oxygen. The reaction involves the conversion of sedoheptulose to d-altronic acid, which is then isolated in the form of a suitable salt, such as calcium d-altronate .

Industrial Production Methods: The industrial production of d-altronic acid typically involves the same oxidation process of sedoheptulose. The process is scaled up to produce larger quantities of the compound, which is then purified and converted into its salt forms for various applications .

Chemical Reactions Analysis

Types of Reactions: Altronic acid undergoes several types of chemical reactions, including:

    Oxidation: The primary reaction for the synthesis of d-altronic acid.

    Reduction: this compound can be reduced to form other sugar alcohols.

    Substitution: Various substitution reactions can occur at the hydroxyl groups of d-altronic acid.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: this compound itself is the major product.

    Reduction: Sugar alcohols such as d-altritol.

    Substitution: Acetylated derivatives of d-altronic acid.

Scientific Research Applications

Altronic acid has several scientific research applications, including:

Chemistry:

  • Used as a precursor in the synthesis of other sugar acids and alcohols.
  • Employed in the study of carbohydrate chemistry and metabolism.

Biology:

Medicine:

  • Investigated for its potential therapeutic applications in metabolic disorders.
  • Used in the development of diagnostic assays for metabolic pathways.

Industry:

  • Utilized in the production of biodegradable polymers and other materials.
  • Employed in the food industry as a potential additive for its metabolic properties.

Mechanism of Action

The mechanism of action of d-altronic acid involves its role as a metabolite in various biochemical pathways. It acts as a substrate for specific enzymes, such as d-altronic acid dehydrogenase, which catalyzes its conversion to other metabolites. The molecular targets and pathways involved include the pentose and glucuronate interconversions pathway, where d-altronic acid is converted to other sugar acids and alcohols .

Comparison with Similar Compounds

  • d-Gluconic acid
  • d-Xylonic acid
  • d-Mannuronic acid
  • d-Galacturonic acid

Comparison: Altronic acid is unique due to its specific role in the pentose and glucuronate interconversions pathway. Unlike d-gluconic acid and d-xylonic acid, which are more commonly studied and utilized, d-altronic acid has a distinct metabolic pathway and specific enzymatic interactions. Its unique structure and reactivity make it a valuable compound for research in carbohydrate metabolism and industrial applications .

Properties

CAS No.

24871-35-0

Molecular Formula

C6H12O7

Molecular Weight

196.16 g/mol

IUPAC Name

(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4-,5+/m1/s1

InChI Key

RGHNJXZEOKUKBD-AIHAYLRMSA-N

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O

SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Altronic acid

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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